N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

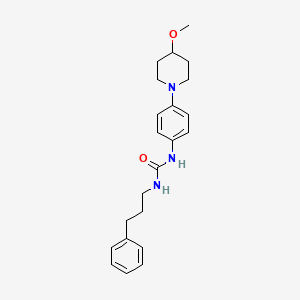

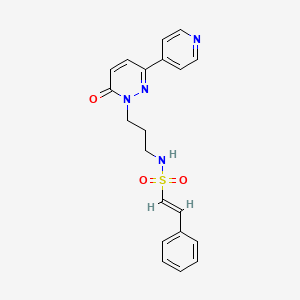

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like this compound often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of pyrrolidine derivatives, including those similar to "N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide," has shown these compounds to be valuable for their diverse biological activities and applications in medicine and industry. For instance, a study on the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlighted the synthesis of pyrrolidines under mild conditions, suggesting a methodology that could be applicable for analogous reactions involving other nitroethene analogues (Żmigrodzka et al., 2022).

Pharmaceutical Applications

In the realm of pharmaceutical applications, the synthesis of novel pyrrole derivatives for the development of potassium-competitive acid blockers (P-CABs) represents a significant advancement. One study focused on synthesizing pyrrole derivatives with low log D and high ligand-lipophilicity efficiency (LLE) values, leading to compounds with potent H(+),K(+)-ATPase inhibitory activity. This research underscores the potential of pyrrolidine derivatives in treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases (Arikawa et al., 2012).

Material Science and Catalysis

The exploration of nitrogen-containing heterocyclic compounds, such as pyridines and pyrrolidines, extends to applications in materials science and catalysis. These compounds serve as structural components in pharmaceuticals and agrochemicals, exhibiting high biological activities. Their utilization ranges from herbicides and insecticides to vitamins and pharmaceuticals, demonstrating the versatility and importance of pyrrolidine derivatives in various scientific domains (Higashio & Shoji, 2004).

Mécanisme D'action

Target of Action

The primary targets of N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide are currently unknown. The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other pyrrolidine derivatives, it is likely that it interacts with its targets through a similar mechanism. Pyrrolidine derivatives are known to interact with their targets through hydrogen bonding . .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have a wide range of biological activities

Pharmacokinetics

Pyrrolidine derivatives are known to have good ADME properties

Propriétés

IUPAC Name |

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-14-4-3-9-17-12-14)13-5-7-15(8-6-13)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZXLVOMFVAQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2625233.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)

![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/no-structure.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)

![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)